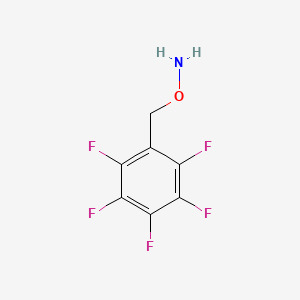

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Overview

Description

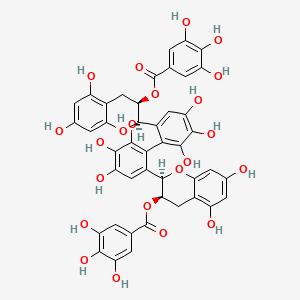

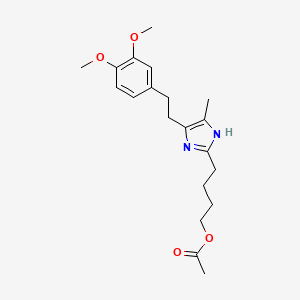

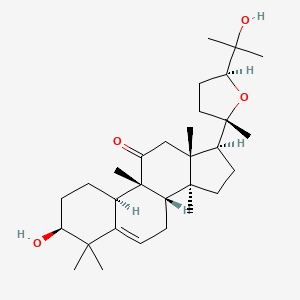

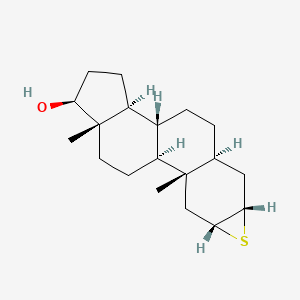

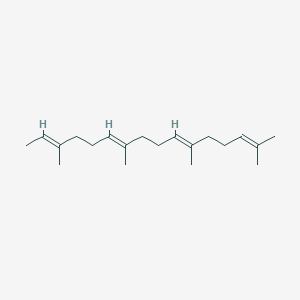

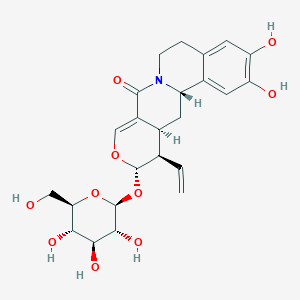

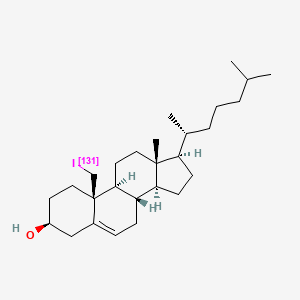

“o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine” is used in the preparation of oximes of steroids having a keto group. It is also used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .

Synthesis Analysis

The synthesis of “o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine” involves the preparation of oximes of steroids with a keto group . The yields of the synthesized PFBOA-oximes exceeded 80% . The steric limits of the synthetic reaction used to make the PFBHA O-oxime standards for gas chromatographic (GC) and LC methods have been defined .Molecular Structure Analysis

The molecular structure of “o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine” has been characterized in several studies .Chemical Reactions Analysis

“o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine” reacts with carbonyl groups in carboxylic acid derivatives to form esters . It also reacts with hydroxyl groups in alcohols to form ethers and undergoes oxidation reactions with aromatic rings to form phenols . It has been used for derivatization of metabolites with carbonyl groups followed by analysis via GC-MS .Physical And Chemical Properties Analysis

“o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine” is a solid substance with a melting point of 212-218 °C and 227 °C (subl.) (lit.) . It is soluble in water (5%, clear) .Scientific Research Applications

Derivatization of Keto Steroids for Analysis : Youngdale (1976) reported that O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride is used to derivatize keto steroids for analysis by electron-capture GLC (Youngdale, 1976).

Analysis in Atmospheric Chemistry : Alvarez et al. (2009) applied this compound in on-fibre derivatisation Solid Phase Microextraction (SPME) for sampling and quantification of unsaturated 1,4-dicarbonyl products in the photo-oxidation of furans, with significant environmental implications (Alvarez et al., 2009).

Measurement of Oxygenated Organics : Spaulding and Charles (2002) described its use for measuring oxygenated organics in environmental and biological samples, highlighting its ability to detect atmospheric photooxidation products not found by other methods (Spaulding & Charles, 2002).

Analysis of Aldehydes and Ketones in Beer : Ojala et al. (1994) used it as a derivatization reagent for carbonyl compounds in beer, enabling the identification and quantification of various compounds without sample extraction or concentration (Ojala et al., 1994).

Gas Chromatographic Analysis of Sugars : Biondi et al. (1987) utilized it for derivatizing neutral monosaccharides commonly present in glycoproteins for gas chromatographic analysis (Biondi et al., 1987).

Detection of Carbonyl Compounds in Ozonated Water : Yamada and Somiya (1989) found it to be an excellent derivatizing agent for the GC determination of carbonyl compounds in ozonated water samples (Yamada & Somiya, 1989).

Measurement of Hydroxy Carbonyls and Other Carbonyls in Air : Spaulding et al. (1999) used it for measuring hydroxy carbonyls and other carbonyls in air, a significant advancement in atmospheric chemistry (Spaulding et al., 1999).

Analysis of Corticosteroids : Midgley et al. (1989) applied it for the analysis of corticosteroids, improving the identification capabilities by gas chromatography/negative ion chemical ionization mass spectrometry (Midgley et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of “o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine” research could involve the development of a liquid chromatographic (LC) method with ultraviolet detection (UVD) for its O-oximes of common aldehydes and ketones . It could also involve its use in the preparation of oximes of steroids-bearing keto group .

properties

IUPAC Name |

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOISMTPJFYEVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276254 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

CAS RN |

72915-12-9 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)

![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)

![(2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1193950.png)